molecular formula C19H19N3O5S B2442245 5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl 4-ethoxybenzoate CAS No. 442679-00-7

5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl 4-ethoxybenzoate

Cat. No.: B2442245
CAS No.: 442679-00-7
M. Wt: 401.44
InChI Key: UFMGTUZGCXGFJA-UHFFFAOYSA-N
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Description

“5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl 4-ethoxybenzoate” is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl 4-ethoxybenzoate” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the sulfonyl group: The pyrazole intermediate can be reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Amination: The resulting sulfonyl-pyrazole can be further reacted with an amine source to introduce the amino group.

    Esterification: Finally, the compound can be esterified with 4-ethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

“5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl 4-ethoxybenzoate” can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl 4-ethoxybenzoate” would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazole
  • 4-ethoxybenzoic acid
  • 4-methylbenzenesulfonyl chloride

Uniqueness

“5-amino-1-(4-methylbenzenesulfonyl)-1H-pyrazol-3-yl 4-ethoxybenzoate” is unique due to the combination of functional groups it possesses, which may confer distinct chemical reactivity and biological activity compared to its individual components or similar compounds.

Properties

IUPAC Name

[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-3-26-15-8-6-14(7-9-15)19(23)27-18-12-17(20)22(21-18)28(24,25)16-10-4-13(2)5-11-16/h4-12H,3,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMGTUZGCXGFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=NN(C(=C2)N)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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